BenchChemオンラインストアへようこそ!

6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]

Lipophilicity Drug design Permeability

The compound 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] (CAS 1254344-93-8) is a spirocyclic heterocycle featuring a cyclopentane ring fused via a spiro‑junction to a partially saturated thieno[3,2‑c]pyridine core. It is categorized as a conformationally constrained thienopyridine building block with a molecular formula of C₁₁H₁₅NS and a molecular weight of 193.31 g·mol⁻¹, placing it in a lower‑molecular‑weight window relative to its cyclohexane‑ and methyl‑substituted analogs.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
Cat. No. B13067089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C3=C(CCN2)SC=C3
InChIInChI=1S/C11H15NS/c1-2-6-11(5-1)9-4-8-13-10(9)3-7-12-11/h4,8,12H,1-3,5-7H2
InChIKeyCTYJRTYRJRJJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] – Core Scaffold Identity and Procurement Benchmarks


The compound 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] (CAS 1254344-93-8) is a spirocyclic heterocycle featuring a cyclopentane ring fused via a spiro‑junction to a partially saturated thieno[3,2‑c]pyridine core . It is categorized as a conformationally constrained thienopyridine building block with a molecular formula of C₁₁H₁₅NS and a molecular weight of 193.31 g·mol⁻¹, placing it in a lower‑molecular‑weight window relative to its cyclohexane‑ and methyl‑substituted analogs . The scaffold’s saturated pyridine ring eliminates planar aromaticity across the bicyclic system, resulting in a three‑dimensional shape that influences both physicochemical properties and biological recognition in ways that are not achievable with fully aromatic thieno[3,2‑c]pyridine isosteres [1].

Why 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] Cannot Be Replaced by a Generic Thienopyridine or Spiro Analog


Within the dihydro‑thieno[3,2‑c]pyridine spiro series, even minor alterations in spiro‑ring size or peripheral substitution produce marked shifts in lipophilicity, hydrogen‑bonding capacity, and three‑dimensional shape [1]. The cyclopentane spiro center in the title compound enforces a specific bond‑vector geometry and rotatable‑bond constraint (zero rotatable bonds) that differs from the cyclohexane or cyclobutane congeners; the cyclohexane analog exhibits a computed XLogP3‑AA of 2.6 versus a predicted lower logP for the less lipophilic cyclopentane system, directly impacting passive membrane permeability and off‑target promiscuity [2]. Similarly, introduction of a 4‑methyl substituent on the cyclopentane scaffold raises molecular weight to 207.34 g·mol⁻¹ and further elevates logP, making the unsubstituted cyclopentane compound the optimal choice when lower lipophilicity and minimal steric bulk are required for fragment‑based screening or metabolic stability [3]. These quantitative physicochemical differences mean that generic substitution with a “similar” spiro‑thienopyridine will alter the property profile in ways that are measurable and frequently detrimental to the intended application.

Quantitative Differentiation Evidence for 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] Versus Closest Analogs


Computed LogP (XLogP3‑AA) Comparison: Cyclopentane vs. Cyclohexane Spiro Congener

The computed octanol–water partition coefficient (XLogP3‑AA) for the cyclohexane spiro analog 6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] is publicly reported as 2.6 [1]. For the cyclopentane spiro compound, the XLogP3‑AA value is not explicitly listed in PubChem; however, quantitative structure–property relationship (QSPR) models and the known additive contribution of a methylene group (ΔlogP ≈ +0.5 per –CH₂–) predict a logP for the cyclopentane derivative approximately 0.5 units lower than that of the cyclohexane analog, i.e., ≈2.1 [2]. This difference corresponds to a roughly 3‑fold lower equilibrium distribution into lipid phases, favoring aqueous solubility and reducing phospholipidosis risk.

Lipophilicity Drug design Permeability

Molecular Weight and Heavy Atom Count Differentiation vs. 4‑Methyl Congener

The title compound has a molecular formula of C₁₁H₁₅NS and a molecular weight of 193.31 g·mol⁻¹ . The 4‑methyl analog (4‑methyl‑6',7'‑dihydro‑5'H‑spiro[cyclopentane‑1,4'‑thieno[3,2‑c]pyridine]) has the formula C₁₂H₁₇NS and a molecular weight of 207.34 g·mol⁻¹ [1]. This represents a 14.03 g·mol⁻¹ (7.3%) increase in molecular weight and one additional heavy atom (carbon), which directly reduces ligand efficiency indices when the methyl group does not contribute to affinity.

Fragment-based screening Ligand efficiency Molecular weight

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Profile: Cyclopentane vs. Cyclohexane Spiro

The computed topological polar surface area (TPSA) for the cyclohexane analog is 40.3 Ų, with a hydrogen‑bond donor count of 1 and an acceptor count of 2 [1]. The cyclopentane spiro compound shares the identical hydrogen‑bond donor/acceptor profile (one NH donor, two acceptor sites) but is predicted to have a slightly lower TPSA (≈38–40 Ų) due to the smaller hydrocarbon ring surface [2]. This subtle reduction places the cyclopentane derivative closer to the CNS‑MPO optimal TPSA range (<60 Ų for blood–brain barrier penetration) while maintaining equivalent hydrogen‑bonding pharmacophore features.

Polar surface area ADME Blood-brain barrier

Rotatable Bond Count and Conformational Restriction: Cyclopentane Spiro vs. Flexible Thienopyridine Isosteres

Both the cyclopentane and cyclohexane spiro analogs display zero rotatable bonds as confirmed by PubChem computed descriptors [1]. In contrast, non‑spiro thieno[3,2‑c]pyridine derivatives with comparable molecular weight (e.g., 5‑methanesulfonyl‑4H,6H,7H‑thieno[3,2‑c]pyridine) show at least one rotatable bond and a higher fraction of sp³‑hybridized carbons (Fsp³ ≈ 0.5) . The completely rigid spiro scaffold locks the pendant amine into a single low‑energy conformation, reducing the entropic penalty upon target binding and potentially enhancing selectivity relative to flexible analogs where multiple conformers compete for off‑target interactions.

Conformational restriction Entropy Target selectivity

Preferred Application Scenarios for 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] Based on Quantitative Differentiation


Fragment‑Based Lead Discovery (FBLD) Library Design

With a molecular weight of 193.31 g·mol⁻¹, a predicted logP ≈ 2.1, and zero rotatable bonds, the compound occupies a privileged position in fragment space. Its lower molecular weight relative to the 4‑methyl analog (ΔMW = –14.03 g·mol⁻¹) and its reduced lipophilicity compared to the cyclohexane congener (ΔlogP ≈ –0.5) translate to a higher starting ligand efficiency and lower non‑specific binding risk. Procurement for a fragment library should prioritize this scaffold when the goal is to sample rigid, sp³‑rich dihydrothienopyridine chemical space without introducing unnecessary hydrophobicity .

CNS‑Penetrant Lead Optimization Programs

The marginally lower TPSA (≈38–40 Ų) and predicted logP of ≈2.1 position the cyclopentane spiro compound more favorably within the CNS‑MPO desirability window than the cyclohexane analog (TPSA 40.3 Ų, logP 2.6). When a medicinal chemistry project requires a spirocyclic amine building block for constructing brain‑penetrant chemical probes, the cyclopentane variant offers a quantitatively superior starting point for balancing passive permeability with aqueous solubility [1].

Conformationally Constrained Pharmacophore Mimicry

The completely rigid scaffold (rotatable bonds = 0) distinguishes the compound from flexible thienopyridine alternatives. This feature is critical in projects aiming to mimic a locked bioactive conformation of an endogenous ligand or to reduce entropic penalties in target binding. Researchers selecting building blocks for macrocycle or constrained peptide mimetic synthesis should favor the cyclopentane spiro compound over rotatable‑bond‑containing thienopyridines when conformational pre‑organization is the primary design criterion .

Calcium‑Channel Modulator Scaffold Hopping and SAR Expansion

The foundational study by Gündüz et al. (2012) demonstrated that condensed dihydropyridine thienopyridine derivatives exhibit calcium‑channel modulator activity on isolated rat ileum and thoracic aorta [2]. The cyclopentane spiro compound represents a structurally novel scaffold within this pharmacophore family, offering a differentiated shape and property profile for SAR expansion. Its unique combination of spiro‑rigidity, lower molecular weight, and controlled lipophilicity makes it a valuable comparator compound when exploring the structure–activity landscape around the dihydropyridine calcium‑channel pharmacophore.

Quote Request

Request a Quote for 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.